Pacritinib metabolite M1
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Overview
Description
Pacritinib metabolite M1 is a significant metabolite of pacritinib, a small molecule kinase inhibitor developed by CTI BioPharma. Pacritinib is primarily used for the treatment of myelofibrosis, a type of bone marrow cancer. The metabolite M1 is one of the major metabolites formed during the metabolism of pacritinib in the human body .
Preparation Methods
The preparation of pacritinib metabolite M1 involves the metabolic processing of pacritinib, primarily mediated by the enzyme CYP3A4. The synthetic routes and reaction conditions for the industrial production of pacritinib involve several steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations .
Chemical Reactions Analysis
Pacritinib metabolite M1 undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include other metabolites of pacritinib, such as M2, M3, and M4 .
Scientific Research Applications
Pacritinib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to understand the metabolic pathways and mechanisms of action of pacritinib. In medicine, it is investigated for its potential therapeutic effects and its role in the treatment of myelofibrosis .
Mechanism of Action
The mechanism of action of pacritinib metabolite M1 involves the inhibition of specific kinases, including JAK2 and FLT3. These kinases play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can help to reduce the abnormal growth of cells in conditions such as myelofibrosis .
Comparison with Similar Compounds
Pacritinib metabolite M1 can be compared with other similar compounds, such as momelotinib, fedratinib, and ruxolitinib. These compounds also inhibit JAK2 and are used in the treatment of myelofibrosis. this compound is unique in its specific inhibition of ACVR1, which provides additional therapeutic benefits, particularly in improving anemia in patients with myelofibrosis .
Properties
CAS No. |
1312603-77-2 |
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Molecular Formula |
C28H30N4O4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[2-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H30N4O4/c33-27-7-4-12-32(27)13-16-36-26-9-8-24-18-23(26)20-35-15-2-1-14-34-19-21-5-3-6-22(17-21)25-10-11-29-28(30-24)31-25/h1-3,5-6,8-11,17-18H,4,7,12-16,19-20H2,(H,29,30,31)/b2-1+ |
InChI Key |
HWPAUBMGDYJWHS-OWOJBTEDSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Origin of Product |
United States |
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